molecular formula C14H17NO4 B14741395 N-(4-Oxopentanoyl)-L-phenylalanine CAS No. 5891-61-2

N-(4-Oxopentanoyl)-L-phenylalanine

Cat. No.: B14741395
CAS No.: 5891-61-2
M. Wt: 263.29 g/mol
InChI Key: KIARNVZHNLCJGK-LBPRGKRZSA-N
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Description

Structural Classification within N-Acylated Amino Acid Derivatives

N-(4-Oxopentanoyl)-L-phenylalanine belongs to the broad class of compounds known as N-acylated amino acids. wikipedia.orgiarc.fr This classification signifies that a fatty acyl group is linked to the primary amine of an amino acid via an amide bond. wikipedia.org In this specific case, the amino acid is L-phenylalanine, an essential aromatic amino acid. nih.govnih.gov The acyl group is a 4-oxopentanoyl group, derived from levulinic acid.

The N-acyl amino acid family is a diverse group of molecules with a wide range of biological activities. diva-portal.org They are involved in cell-to-cell communication and can modulate the activity of various enzymes and receptors. wikipedia.org The specific properties and biological functions of an N-acylated amino acid are determined by the nature of both the amino acid and the acyl group. science.gov

Within the broader category of N-acylated amino acids, this compound can be further categorized based on its constituent parts. The L-phenylalanine component provides a chiral center and an aromatic ring, which can participate in various non-covalent interactions within biological systems. The 4-oxopentanoyl moiety introduces a ketone functional group, which is a key feature contributing to its reactivity and research applications.

Table 1: Structural Breakdown of this compound

ComponentChemical ClassificationKey Features
L-phenylalanineα-Amino AcidChiral center, aromatic phenyl group
4-OxopentanoylKetoacyl groupContains a ketone functional group
Amide bondFunctional GroupLinks the amino acid and the acyl group

Research Significance of Alpha-Keto Amides in Enzymology

The presence of the α-keto amide functional group in this compound is of particular importance in the field of enzymology. researchgate.netrsc.org α-Keto amides are recognized as a "privileged motif" in medicinal chemistry due to their versatile chemical properties and their ability to interact with biological targets. nih.govacs.org

One of the primary research applications of α-keto amides is in the design of enzyme inhibitors. researchgate.netnih.gov The electrophilic nature of the α-keto group allows it to react with nucleophilic residues, such as serine or cysteine, commonly found in the active sites of enzymes like proteases and lipases. nih.govacs.org This covalent interaction can lead to potent and often irreversible inhibition of enzyme activity.

Furthermore, the α-keto amide moiety can mimic the transition state of substrate hydrolysis, making these compounds effective competitive inhibitors. nih.gov The amide portion of the molecule can also form hydrogen bonds with the enzyme's backbone, further enhancing binding affinity and specificity. acs.org

Compared to related structures like α-keto acids and α-keto esters, α-keto amides often exhibit improved pharmacokinetic properties, including better membrane permeability and enhanced metabolic stability. nih.gov This increased stability is crucial for their use in cellular and in vivo studies. researchgate.net

The versatility of the α-keto amide scaffold allows for systematic structural modifications to optimize inhibitory potency and selectivity for specific enzymes. researchgate.net This makes them valuable probes for studying enzyme function and for the development of potential therapeutic agents.

Table 2: Research Applications of the α-Keto Amide Moiety

Application AreaMechanism of ActionExamples of Targeted Enzymes
Enzyme InhibitionCovalent modification of active site residues (e.g., Ser, Cys)Proteases, Lipases, Histone Deacetylases researchgate.netnih.govnih.gov
Mimicking the transition state of substrate hydrolysis
Medicinal ChemistryImproving pharmacokinetic properties (stability, permeability)Various therapeutic targets
Chemical BiologyProbing enzyme active sites and mechanisms

Detailed Research Findings

While specific, in-depth research findings on this compound itself are not extensively detailed in the provided search results, the broader context of related N-acylated amino acids and α-keto amides provides a strong foundation for its potential applications. For instance, other N-acylated phenylalanine derivatives have been investigated for various purposes. N-succinyl-L-phenylalanine has been studied for its taste-enhancing properties, demonstrating how modification of the acyl group can dramatically alter the compound's biological perception. nih.gov Similarly, the synthesis of 4-azido-L-phenylalanine, an unnatural amino acid, highlights the utility of modified phenylalanine derivatives in protein engineering and bioconjugation. nih.gov

The study of N-acetyl-L-phenylalanine racemization during chemical synthesis underscores the importance of maintaining stereochemical integrity in these molecules, as the biological activity is often dependent on the specific stereoisomer. mdpi.com The metabolic pathways of L-phenylalanine in organisms like Saccharomyces cerevisiae are also well-studied, providing a basis for understanding how this compound might be processed in biological systems. nih.gov

The research on α-keto amides as a class provides significant insight into the potential of this compound. Studies have shown that α-keto amides can be potent inhibitors of enzymes like histone deacetylases (HDACs), with some derivatives showing anti-tumor effects. researchgate.netnih.gov The ability of the α-keto amide moiety to act as a non-electrophilic conformational constraint has also been exploited in drug design. acs.org The synthesis and functionalization of acyclic α-keto amides are active areas of research, continually expanding the chemical space and potential applications of these compounds. rsc.org

Given these precedents, it is highly probable that this compound is being investigated as a potential enzyme inhibitor, a probe for studying protein-ligand interactions, or as a building block for more complex bioactive molecules. Its structure combines the recognition elements of phenylalanine with the reactive potential of an α-keto amide, making it a promising candidate for a range of applications in chemical biology research.

Properties

CAS No.

5891-61-2

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(2S)-2-(4-oxopentanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C14H17NO4/c1-10(16)7-8-13(17)15-12(14(18)19)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,17)(H,18,19)/t12-/m0/s1

InChI Key

KIARNVZHNLCJGK-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)CCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)CCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Enzymatic Interaction Profiles and Mechanistic Elucidation of N 4 Oxopentanoyl L Phenylalanine Analogs

Neutral Endopeptidase (NEP) Inactivation by Oxopentanoyl-Phenylalanine Derivatives

N-(4-Oxopentanoyl)-L-phenylalanine and its analogs have been identified as potent inactivators of Neutral Endopeptidase (NEP), a zinc-dependent metalloprotease involved in the degradation of several bioactive peptides.

Characterization of Mechanism-Based Inhibition Kinetics

The inactivation of human Neutral Endopeptidase 24.11 (NEP) by compounds such as N-[(R)-2-benzyl-5-cyano-4-oxopentanoyl]-L-phenylalanine demonstrates mechanism-based inhibition. nih.gov This type of inhibition, also known as suicide inhibition, occurs when the enzyme converts a substrate analog into a reactive intermediate that then covalently modifies and inactivates the enzyme. Studies have shown that these oxopentanoyl-phenylalanine derivatives are active-site-directed molecules that effectively inactivate NEP. nih.gov The kinetics of this inactivation are time-dependent and follow a pseudo-first-order process, characteristic of mechanism-based inhibitors.

Proposed Catalytic Intermediates in Enzyme Inactivation (e.g., Ketenimine Formation)

The proposed mechanism for the inactivation of NEP by these derivatives involves the enzyme-catalyzed formation of highly reactive ketenimine intermediates. nih.gov It is suggested that the enzyme's active site facilitates the transformation of the inhibitor, leading to the generation of this transient species. This ketenimine is then susceptible to nucleophilic attack by an amino acid residue within the active site of NEP, resulting in the formation of a stable covalent adduct and subsequent irreversible inactivation of the enzyme. nih.gov

Substrate Mimicry and Active Site Interactions

The effectiveness of this compound derivatives as NEP inhibitors stems from their ability to mimic the natural substrates of the enzyme. The phenylalanine moiety of the inhibitor likely interacts with the S1' subsite of NEP, which accommodates the aromatic side chain of phenylalanine residues in substrates. The active site of NEP contains a zinc atom that is crucial for catalysis, coordinated by specific amino acid residues such as HIS583, HIS587, and GLU646. nih.gov Inhibitors bind to the active site and interact with these key residues. nih.gov The oxopentanoyl group is positioned to interact with the catalytic zinc ion, further anchoring the inhibitor within the active site and facilitating the chemical transformations that lead to inactivation.

Comparative Analysis of Metalloenzyme Specificity (e.g., Carboxypeptidase A, Angiotensin-Converting Enzyme)

A comparative analysis of the interaction of this compound analogs with other zinc metalloproteases, such as Carboxypeptidase A and Angiotensin-Converting Enzyme (ACE), reveals important aspects of their selectivity.

Differential Binding Modes and Selectivity Determinants

While certain oxopentanoyl-phenylalanine derivatives inactivate NEP, they exhibit different effects on other metalloenzymes. For instance, N-[(R)-2-benzyl-5-cyano-4-oxopentanoyl]-L-phenylalanine selectively inactivates NEP but not ACE. nih.gov In contrast, its peptidic analogue, N-[N-(cyanoacetyl)-L-phenylalanyl]-L-phenylalanine, inactivates both NEP and ACE. nih.gov This selectivity suggests that the active site of NEP may be less stringent in its requirements for binding such substrate analogs compared to ACE. nih.gov This difference in the architecture of the active sites between these enzymes is a key determinant of inhibitor selectivity.

Role of Functional Groups in Enzyme Discrimination

The specific functional groups on the inhibitor molecule play a crucial role in enzyme discrimination. The presence of the ketomethylene group in N-[(R)-2-benzyl-5-cyano-4-oxopentanoyl]-L-phenylalanine appears to be a key feature for its selective inactivation of NEP. nih.gov This suggests that the subtle differences in the active site topographies of NEP and ACE lead to differential recognition and processing of this functional group. The ability of medicinal chemists to modify these functional groups allows for the design of highly specific inhibitors that can target one enzyme over another, a critical aspect in the development of therapeutic agents with minimal off-target effects.

Exploration of Other Enzyme System Modulations by N-Acylated Phenylalanine Derivatives (e.g., Chymotrypsin (B1334515), Leukotriene A4 Hydrolase)

Chymotrypsin Interaction

Chymotrypsin, a serine protease found in the digestive system, is well-known for its preferential cleavage of peptide bonds on the C-terminal side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine. This specificity makes it a relevant enzyme for studying the interactions of N-acylated phenylalanine derivatives. The N-acyl group in these derivatives can significantly influence their binding affinity and the rate of hydrolysis by chymotrypsin.

Research has shown that the nature of the N-acyl group plays a crucial role in the interaction with chymotrypsin. For instance, studies on a series of N-acetyl-L-phenylalanyl peptides have provided valuable kinetic data. The affinity of these substrates for chymotrypsin is influenced by the hydrophobicity of the N-acyl group, with more hydrophobic residues generally leading to enhanced binding. nih.gov

Kinetic parameters for the chymotrypsin-catalyzed hydrolysis of various N-acyl-L-phenylalanine analogs have been determined, offering insights into the enzyme's substrate specificity. These studies often utilize chromogenic or fluorogenic leaving groups to facilitate the measurement of enzyme activity.

Table 1: Kinetic Parameters for the Hydrolysis of N-Acyl-L-Phenylalanine Analogs by Chymotrypsin

Substratekcat (s-1)Km (mM)kcat/Km (M-1s-1)
Ac-Phe-NH20.0340.00.75
Ac-Phe-Gly-NH20.146.023.3
Ac-Phe-Gly-Gly-NH20.085.016.0
Ac-Phe-Ala-NH22.505.0500
Ac-Phe-Ala-Gly-NH21.503.0500
Data compiled from a study on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. nih.gov

The data in Table 1 illustrates that extending the peptide chain from Ac-Phe-NH₂ to Ac-Phe-Gly-NH₂ increases the catalytic efficiency (kcat/Km). nih.gov Furthermore, the introduction of a hydrophobic alanine (B10760859) residue in the P1' position, as seen in Ac-Phe-Ala-NH₂, significantly enhances the catalytic efficiency, highlighting the importance of hydrophobic interactions in the enzyme's active site. nih.gov

Leukotriene A4 Hydrolase Modulation

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It catalyzes the conversion of LTA4 to leukotriene B4 (LTB4), a potent pro-inflammatory mediator. Consequently, inhibitors of LTA4 hydrolase are of significant interest as potential anti-inflammatory agents.

The enzyme possesses both an epoxide hydrolase and an aminopeptidase (B13392206) activity. nih.gov The active site contains a zinc ion that is crucial for catalysis. Various classes of compounds have been investigated as inhibitors of LTA4 hydrolase, including amino acid derivatives. While specific data on this compound is not available, the general class of N-acylated amino acids has been explored.

The design of inhibitors for LTA4 hydrolase has often focused on incorporating zinc-binding groups. However, non-zinc-chelating inhibitors have also been developed. Structure-activity relationship (SAR) studies have shown that the nature of the amino acid and the acyl group can significantly impact inhibitory potency. For instance, amino hydroxamic acids have been identified as potent inhibitors of LTA4 hydrolase, with some compounds exhibiting Ki values in the nanomolar range. nih.gov

While direct kinetic data for the interaction of N-acylated phenylalanine derivatives with leukotriene A4 hydrolase is limited in the public domain, the known inhibitory activity of other amino acid derivatives suggests that this class of compounds holds potential for modulating this enzyme. Further research is needed to specifically investigate the effects of this compound and its analogs on leukotriene A4 hydrolase activity to determine their potential as anti-inflammatory agents.

Structure Activity Relationship Sar Investigations of N 4 Oxopentanoyl L Phenylalanine and Its Derivatives

Correlation of Structural Variations with Enzymatic Potency and Selectivity

The enzymatic inhibitory potential of N-acyl-L-phenylalanine derivatives is intricately linked to the nature of the N-acyl group. While direct SAR studies on N-(4-Oxopentanoyl)-L-phenylalanine are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on structurally related N-acyl-phenylalanine compounds targeting various enzymes, such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and caspases.

For instance, in the context of HDAC inhibitors, modifications of the N-acyl moiety of a phenylalanine-containing lead compound have demonstrated significant impacts on potency. nih.gov The introduction of different functionalities on the acyl chain can modulate the binding affinity to the enzyme's active site. The 4-oxopentanoyl group in the titular compound introduces a ketone functionality, which could participate in hydrogen bonding or other interactions within an enzyme's active site, potentially contributing to its inhibitory activity.

The selectivity of these derivatives for different enzyme subtypes is also a critical aspect of SAR studies. For example, certain N-acyl-phenylalanine amides have shown selectivity for different classes of HDACs. nih.gov This suggests that subtle changes in the acyl group can influence the compound's fit and interactions within the binding pockets of various enzymes, leading to differential inhibition. The presence and position of the ketone in the N-(4-Oxopentanoyl) moiety could be a key determinant of selectivity, distinguishing its binding profile from simple alkanoyl or aroyl derivatives.

To illustrate the correlation between structural modifications and enzymatic potency, the following table presents hypothetical inhibitory data based on trends observed in related N-acyl-phenylalanine derivatives.

Table 1: Hypothetical Enzymatic Potency of N-Acyl-L-phenylalanine Derivatives

Compound N-Acyl Group Target Enzyme IC₅₀ (nM)
1 N-(4-Oxopentanoyl) Hypothetical Protease A 150
2 N-Pentanoyl Hypothetical Protease A 300
3 N-Benzoyl Hypothetical Protease A 500
4 N-Acetyl Hypothetical Protease A >1000

This hypothetical data suggests that the presence of the ketone at the 4-position of the pentanoyl chain may enhance the inhibitory potency compared to a simple alkyl chain (N-Pentanoyl) or an aromatic acyl group (N-Benzoyl).

Impact of Side Chain Length and Functional Group Substitution on Biological Activity

The biological activity of this compound derivatives is significantly influenced by the length of the acyl side chain and the nature of any functional group substitutions. The five-carbon chain of the 4-oxopentanoyl group provides a certain degree of flexibility and length, which can be crucial for optimal positioning within an enzyme's binding cleft.

Studies on other N-acyl amino acid inhibitors have shown that both the length and the functionalization of the acyl chain are critical for activity. For example, in a series of α-ketoamide inhibitors of the phospholipase A and acyltransferase (PLAAT) family, variations in the acyl chain length and the presence of different functional groups led to significant changes in inhibitory potency. nih.gov The identification of a nanomolar potent inhibitor, LEI-301, from this class underscores the importance of optimizing the acyl moiety. nih.gov

The ketone group in this compound represents a key functional group substitution. This carbonyl group can act as a hydrogen bond acceptor, potentially forming a crucial interaction with a hydrogen bond donor residue in the enzyme's active site. The position of this ketone at the 4-position is also likely to be important, as it dictates the spatial orientation of this potential interaction.

Furthermore, modifications to the phenylalanine moiety itself, such as substitutions on the phenyl ring, can also dramatically alter biological activity. For instance, the introduction of substituents on the phenyl ring of phenylalanine derivatives has been shown to modulate their activity as N-type calcium channel blockers. nih.gov

The following table illustrates the potential impact of side-chain modifications on the biological activity of N-acyl-L-phenylalanine derivatives, based on general SAR principles.

Table 2: Impact of Side Chain Modifications on Biological Activity

Compound N-Acyl Group Modification Observed Effect on Activity
1 N-(4-Oxopentanoyl) - Baseline Activity
5 N-(3-Oxopentanoyl) Isomeric ketone position Potentially altered potency/selectivity
6 N-(5-Hydroxypentanoyl) Ketone reduced to alcohol Likely reduced potency due to loss of H-bond acceptor strength
7 N-Hexanoyl Increased chain length May increase or decrease potency depending on binding pocket size
8 N-Butanoyl Decreased chain length May increase or decrease potency depending on binding pocket size

Stereochemical Influences on Ligand-Enzyme Recognition

Stereochemistry plays a pivotal role in the interaction between a ligand and its target enzyme, and this compound is no exception. The "L" configuration of the phenylalanine residue is a crucial determinant of its biological activity. Most enzymes exhibit a high degree of stereoselectivity, meaning they preferentially bind to one enantiomer over the other.

The importance of the L-configuration is well-established for many classes of protease inhibitors that incorporate amino acid scaffolds. The precise spatial arrangement of the carboxyl, amino, and phenyl groups of L-phenylalanine is essential for proper recognition and binding to the enzyme's active site. The D-enantiomer would present these groups in a different orientation, which would likely lead to a significant loss of binding affinity and, consequently, inhibitory activity.

For example, in the development of peptidic caspase-1 inhibitors, the stereochemistry of the amino acid residues is critical for potent inhibition. nih.gov Similarly, the synthesis of elastase and papain inhibitors based on 4-phenylazetidin-2-one (B1582041) highlighted the importance of enantiomeric purity for effective enzyme inhibition. nih.gov

While there is no direct evidence in the provided search results for the stereochemical influence on this compound specifically, the overwhelming precedent in medicinal chemistry and enzymology strongly suggests that the L-configuration is essential for its biological activity. The interaction is a three-dimensional event, and the precise chirality at the alpha-carbon of the phenylalanine is fundamental to the lock-and-key or induced-fit model of enzyme-ligand binding.

Design Principles for Enhanced Target Specificity

The rational design of this compound derivatives with enhanced target specificity is guided by a deep understanding of the SAR principles discussed previously. The goal is to maximize interactions with the desired target enzyme while minimizing off-target effects.

One key design principle is the strategic modification of the N-acyl group. The 4-oxopentanoyl moiety offers several avenues for optimization. For instance, the ketone functionality could be replaced with other hydrogen-bonding groups, or its position along the chain could be altered to achieve more specific interactions within the target enzyme's active site. This approach has been successfully used in the design of selective inhibitors for other enzyme families. nih.gov

Another important strategy is the modification of the phenylalanine scaffold itself. Introducing substituents on the phenyl ring can enhance specificity by exploiting unique sub-pockets within the target enzyme's binding site. For example, in the design of selective matrix metalloproteinase inhibitors, specific substitutions on a phenylalanine-based scaffold led to improved selectivity for certain MMPs over others. nih.gov

Furthermore, computational modeling and structure-based drug design can be powerful tools in designing more specific inhibitors. By understanding the three-dimensional structure of the target enzyme in complex with a lead compound like this compound, medicinal chemists can design modifications that enhance favorable interactions and introduce features that clash with the binding sites of off-target enzymes. This approach has been effectively used to develop potent and selective inhibitors for various targets, including caspases. nih.gov

The following table outlines some design principles for enhancing the target specificity of N-acyl-L-phenylalanine derivatives.

Table 3: Design Principles for Enhanced Target Specificity

Design Principle Rationale Example Application
Acyl Chain Modification To optimize interactions within the active site and exploit unique features of the target enzyme. Replacing the ketone with a different functional group or altering its position.
Phenyl Ring Substitution To occupy specific sub-pockets in the target enzyme's binding site, enhancing affinity and selectivity. Introducing halogen or alkyl groups at specific positions on the phenyl ring.
Stereochemical Control To ensure optimal fit and interaction with the chiral environment of the enzyme's active site. Utilizing the pure L-enantiomer of phenylalanine.
Structure-Based Design To rationally design modifications based on the 3D structure of the enzyme-inhibitor complex. Using computational docking to predict the binding of novel derivatives.

Computational Approaches in the Study of N 4 Oxopentanoyl L Phenylalanine

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-Oxopentanoyl)-L-phenylalanine, docking simulations would be employed to predict its binding affinity and mode of interaction with a hypothetical protein target.

The process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Identification of a Protein Target: A protein receptor with a known or predicted binding site would be selected. Given the structure of the ligand, potential targets could include enzymes that recognize amino acid derivatives or have pockets that can accommodate the phenyl and oxopentanoyl moieties.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the protein in various orientations and conformations. A scoring function would then estimate the binding energy for each pose, with lower scores typically indicating a more favorable interaction.

The results of such a simulation would provide a hypothetical binding score and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues.

Illustrative Data from a Hypothetical Molecular Docking Study:

ParameterPredicted Value
Binding Energy (kcal/mol)-8.5
Interacting ResiduesTYR 82, PHE 112, LEU 150
Hydrogen Bonds1 (with TYR 82)
Hydrophobic InteractionsPhenyl ring with PHE 112

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, an MD simulation could reveal its conformational flexibility and the stability of its interaction with a protein target identified through docking.

A typical MD simulation protocol would entail:

System Setup: The docked complex of this compound and its target protein would be placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.

Simulation Run: The system's trajectory would be calculated by solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds. This generates a large number of conformational snapshots.

Analysis: The trajectory would be analyzed to assess the stability of the protein-ligand complex, the flexibility of different parts of the ligand and protein, and the persistence of key interactions over time.

MD simulations can provide insights into how the ligand adapts to the binding site and the dynamic nature of their interactions, which is a limitation of the more static docking approach.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

MetricObservation
RMSD of LigandStable (average 1.5 Å)
Protein-Ligand H-BondsMaintained for 80% of simulation time
Conformational ChangesRotation around the amide bond observed

Quantum Mechanical Calculations for Reaction Pathway Elucidation (Theoretical)

Quantum mechanical (QM) methods can be used to study the electronic structure of molecules and to model chemical reactions with high accuracy. For this compound, QM calculations could theoretically be used to elucidate potential reaction pathways, such as its metabolism or covalent interaction with a target.

The theoretical application of QM would involve:

Modeling a Reaction: A hypothetical reaction, for instance, the nucleophilic attack on the ketone group of the ligand by an amino acid residue in an enzyme's active site, would be modeled.

Calculating Reaction Energetics: QM methods like Density Functional Theory (DFT) would be used to calculate the energy of the reactants, transition states, and products. This allows for the determination of the activation energy, providing an estimate of the reaction's feasibility.

These calculations are computationally intensive and are typically performed on a smaller part of the system, often referred to as a QM/MM (Quantum Mechanics/Molecular Mechanics) approach, where the reacting core is treated with QM and the surrounding protein and solvent with a more classical MM force field.

Illustrative Data from a Hypothetical QM Calculation:

ParameterCalculated Value (kcal/mol)
Energy of Reactants-1500.5
Energy of Transition State-1485.2
Energy of Products-1510.8
Activation Energy15.3

Ligand-Based and Structure-Based Design Strategies (Theoretical)

Both ligand-based and structure-based design are overarching strategies in drug discovery that would theoretically guide the modification of this compound to improve its properties.

Ligand-Based Design: In the absence of a known 3D structure of a protein target, this approach relies on the knowledge of other molecules that bind to the same target. If a set of such molecules were known, a pharmacophore model could be developed. This model represents the essential 3D arrangement of functional groups required for biological activity. New molecules, including derivatives of this compound, could then be designed to fit this pharmacophore.

Structure-Based Design: This strategy requires the 3D structure of the target protein, which could be obtained from the molecular docking and dynamics studies mentioned above. With the knowledge of the binding site, modifications could be proposed for this compound to enhance its interactions. For example, if an empty hydrophobic pocket is identified in the binding site, a bulkier substituent could be added to the phenyl ring of the ligand to fill this pocket and potentially increase binding affinity.

These design strategies represent the next logical step after initial computational analyses, aiming to create novel analogs with improved potency and selectivity.

Analytical Methodologies for Characterization and Quantification of N 4 Oxopentanoyl L Phenylalanine in Research Contexts

Chromatographic Techniques for Purity and Quantitative Analysis (e.g., HPLC, LC-MS)

Chromatographic methods are the cornerstone for assessing the purity of N-(4-Oxopentanoyl)-L-phenylalanine and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used method for the analysis of phenylalanine and its derivatives. nih.govresearchgate.netresearchgate.net For this compound, a reversed-phase HPLC method would be the standard approach. This typically involves a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govhelixchrom.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the main compound from any impurities or related substances. nih.gov The presence of the phenyl group in the molecule allows for sensitive detection using a UV detector, typically in the range of 210-225 nm. nih.govresearchgate.net The method can be validated according to ICH guidelines to establish its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior selectivity and sensitivity, making them ideal for quantifying low levels of the compound in complex biological matrices. lcms.cznih.gov After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is determined. For this compound (molecular weight: 263.29 g/mol ), the protonated molecule [M+H]⁺ would be monitored at m/z 264.12. In tandem mass spectrometry (MS/MS), this parent ion is fragmented, and specific product ions are monitored, a technique known as Multiple Reaction Monitoring (MRM). nih.gov This provides a high degree of specificity and reduces background noise. For instance, in the analysis of phenylalanine, transitions like m/z 166.2 → 120.2 are used. nih.gov A similar fragmentation pattern would be established for this compound to develop a robust quantitative assay. Isotope dilution mass spectrometry, which uses a stable isotope-labeled version of the analyte as an internal standard, is considered a reference method for achieving the highest accuracy and precision. nih.gov

Technique Principle Typical Application for this compound Key Parameters & Considerations
HPLC-UV Separation based on polarity, detection via UV absorbance.Purity assessment, quantification in bulk material and simple matrices.Column: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water with buffer; Detection: 210-225 nm. nih.govresearchgate.net
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions.Trace quantification in complex biological fluids (e.g., plasma, cell lysates). nih.govIonization: ESI; Mode: MRM; Internal Standard: Isotope-labeled analogue for high accuracy. nih.gov
UHPLC-IM-MS Combines ultra-high-pressure liquid chromatography, ion mobility spectrometry, and mass spectrometry.High-resolution separation and identification in complex mixtures, distinguishing from isomers. researchgate.netProvides additional separation based on ion shape and size (ion mobility), enhancing peak purity and identification confidence. researchgate.net

Spectroscopic Methods for Structural Verification (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule. For the L-phenylalanine moiety, aromatic protons would appear in the ~7.2-7.4 ppm region, while the alpha- and beta-protons would be observed in the aliphatic region. chemicalbook.comnih.gov The protons of the 4-oxopentanoyl group would have distinct chemical shifts: the methyl protons adjacent to the ketone would appear around 2.1 ppm, and the two methylene (B1212753) groups would have signals in the ~2.5-2.8 ppm range. The amide N-H proton would also be visible, its position being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all nine carbon atoms of the phenylalanine part and the five carbons of the acyl chain. Key signals would include the carbonyl carbons of the ketone (~208 ppm), amide (~175 ppm), and carboxylic acid (~175 ppm), as well as the aromatic carbons (~127-136 ppm).

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. By analogy with related structures like N-acetyl-L-phenylalanine and L-phenylalanine itself, key vibrational bands can be predicted. researchgate.netresearchgate.netmpg.de

Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3300O-H stretch (carboxylic acid), N-H stretch (amide)
~3030Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1710C=O stretch (ketone and carboxylic acid)
~1650C=O stretch (Amide I band)
~1540N-H bend and C-N stretch (Amide II band)
~1600, ~1495, ~1455Aromatic C=C ring stretches

Derivatization Strategies for Enhanced Analytical Detection and Chiral Separation

Derivatization involves chemically modifying the analyte to improve its analytical properties, such as enhancing detection sensitivity or enabling the separation of stereoisomers.

For enhanced detection, particularly with fluorescence detectors which are more sensitive than UV detectors, this compound could be reacted with a fluorescent tagging reagent.

For chiral separation, which is crucial to distinguish the L-enantiomer from any D-enantiomer impurity, a common strategy is pre-column derivatization with a chiral reagent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase HPLC column. nih.govmdpi.com

Several chiral derivatizing agents (CDAs) are available for amino acids:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogues, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), react with the primary amine of an amino acid derivative (if the N-acyl group were removed) to form diastereomers that are separable by LC-MS. mdpi.com L-FDLA has been shown to provide high sensitivity for LC/MS/MS analysis. mdpi.com

(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester [(S)-NIFE] is another CDA that reacts with primary and secondary amines to form diastereomers separable by reversed-phase HPLC. nih.gov

Esterification with a chiral alcohol, such as D- or L-menthol, in the presence of a coupling agent can convert the carboxylic acid group into diastereomeric esters, which can then be analyzed chromatographically. nih.gov

Derivatization Strategy Target Functional Group Purpose Example Reagent
Chiral Derivatization Carboxylic AcidChiral Purity AnalysisL-Menthol nih.gov
Chiral Derivatization Amine (if de-acylated)Chiral Purity AnalysisL-FDLA (Advanced Marfey's Reagent) mdpi.com
Fluorescent Tagging Carboxylic Acid or AmineEnhanced Detection SensitivityDansyl Chloride (Amine) or a fluorescent hydrazine (B178648) (Ketone)

Advanced Research Applications and Methodological Contributions of N 4 Oxopentanoyl L Phenylalanine Derivatives

Utilization as Chemical Probes for Protein-Protein and Protein-Ligand Interactions (e.g., Photoaffinity Labeling)

While direct photoaffinity labeling studies utilizing the aliphatic ketone of N-(4-Oxopentanoyl)-L-phenylalanine are not extensively documented, the principle is well-established with analogous ketone-containing non-canonical amino acids (ncAAs). Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing transient and stable protein-protein and protein-ligand interactions. nih.gov This method typically employs a photoreactive group that, upon activation with light, forms a highly reactive intermediate that covalently crosslinks to nearby interacting molecules. wikipedia.org

A prominent example of a ketone-containing amino acid used in PAL is p-benzoyl-L-phenylalanine (pBpa). nih.govresearchgate.net The benzophenone (B1666685) group in pBpa, upon irradiation with UV light (around 350-360 nm), forms a reactive triplet-state diradical that can abstract a hydrogen atom from a C-H bond in a proximal molecule, leading to the formation of a stable covalent C-C bond. nih.govumich.edu This allows for the "capture" of interacting partners for subsequent identification and analysis. umich.edu Although the aliphatic ketone in this compound is less photo-reactive than the aromatic ketone of benzophenone, its potential for modification to include a more efficient photoreactive moiety makes it a versatile scaffold.

Modern approaches often involve the creation of bifunctional amino acids that contain both a photoreactive group and a bioorthogonal handle for downstream applications. nih.gov This allows for the initial photo-crosslinking to capture the interaction, followed by the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via "click chemistry" for enrichment and detection of the crosslinked products. nih.gov For instance, a derivative of this compound could be synthesized to include a diazirine or aryl azide (B81097) as the photoreactive group, while the ketone serves as the handle for bioorthogonal ligation.

Table 1: Comparison of Photoreactive Groups Used in Photoaffinity Labeling

Photoreactive GroupActivating WavelengthReactive IntermediateKey Features
Benzophenone~350-360 nmKetyl diradicalStable, relatively inert to water, can be re-activated if it doesn't react. nih.gov
Aryl Azide~250-300 nmNitreneHighly reactive, can insert into a variety of bonds. nih.gov
Diazirine~350-370 nmCarbeneHighly reactive, small in size, can insert into C-H and N-H bonds. nih.gov

Integration into Noncanonical Amino Acid Tagging and Bioorthogonal Chemistry

The ketone group of this compound is a prime example of a bioorthogonal chemical handle. Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govprinceton.edu The ketone functionality is particularly useful because it is relatively rare in biological systems, thus minimizing off-target reactions.

The primary bioorthogonal reaction involving ketones is their condensation with alkoxyamines (to form oximes) or hydrazides (to form hydrazones). These reactions are highly specific and can be carried out under physiological conditions. The genetic incorporation of ketone-containing ncAAs into proteins allows for the site-specific introduction of a chemical handle that can be uniquely targeted by a probe carrying a complementary alkoxyamine or hydrazide group.

A closely related analog, p-acetyl-L-phenylalanine, has been successfully incorporated into proteins in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair. nih.gov The incorporated ketone handle was then available for specific chemical ligation with hydroxylamine-functionalized probes, demonstrating the feasibility of this approach for protein labeling and engineering. nih.gov This methodology, known as non-canonical amino acid tagging (ncAA tagging), enables a wide range of applications, from the visualization of newly synthesized proteins (a technique called fluorescent non-canonical amino acid tagging or FUNCAT) to the identification and quantification of proteomes (bioorthogonal non-canonical amino acid tagging or BONCAT). nih.govresearchgate.net

Table 2: Common Bioorthogonal Reactions

Bioorthogonal HandleReaction PartnerLinkage FormedKey Features
Ketone/AldehydeAlkoxyamine/HydrazideOxime/HydrazoneHighly specific, reaction conditions can be tuned with catalysts like aniline.
AzideAlkyne (Strained or Cu(I) catalyzed)Triazole"Click chemistry", high efficiency and specificity. princeton.edu
TetrazineTrans-cycloocteneDihydropyridazineExtremely fast reaction kinetics.

Investigative Tools for Metabolic Pathway Studies (e.g., Bacterial Metabolism)

The metabolism of L-phenylalanine is a central pathway in many organisms, including bacteria. In bacteria like E. coli, phenylalanine is a precursor for protein synthesis and can also be catabolized. nih.gov The pathways for phenylalanine degradation can vary between different bacterial species. For example, in the phototrophic bacterium Rhodobacter capsulatus, L-phenylalanine is first hydroxylated to L-tyrosine, which is then converted to p-hydroxyphenyl pyruvate (B1213749) via a transamination reaction. nih.gov In other bacteria, phenylalanine can be converted to phenylacetate, which is then further metabolized. nih.gov

This compound can serve as a chemical probe to investigate these metabolic pathways. By introducing this modified amino acid to bacterial cultures, researchers can study its uptake and incorporation into cellular machinery. For instance, if this compound is recognized by the bacterial aminoacyl-tRNA synthetases and incorporated into proteins, this would allow for the labeling and tracking of newly synthesized proteins in a manner similar to ncAA tagging.

Furthermore, the catabolism of this compound could be monitored to elucidate how the N-acyl modification affects the normal metabolic fate of phenylalanine. The presence of the ketone handle would allow for the detection and identification of metabolic intermediates that retain this tag. This approach could reveal whether the modified amino acid is processed by the same enzymes as native phenylalanine or if it is shunted into alternative pathways. Such studies are crucial for understanding bacterial physiology and for the metabolic engineering of bacteria for the production of valuable compounds derived from phenylalanine. nih.gov

Foundations for the Development of Peptidomimetic Scaffolds in Chemical Biology

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation, better bioavailability, and increased receptor affinity and selectivity. nih.gov The modification of the peptide backbone is a common strategy in the design of peptidomimetics. nih.gov

N-acylation of amino acids, as seen in this compound, is one such modification that can influence the conformational properties of the amino acid residue and the resulting peptide. nih.gov The N-acyl group can introduce steric constraints that favor specific backbone dihedral angles, potentially mimicking the secondary structures of peptides, such as β-turns or helical conformations. upc.edu

The ketone group in this compound also provides a site for further chemical modification, allowing for the creation of more complex peptidomimetic scaffolds. researchgate.net For example, the ketone could be used to cyclize a peptide, creating a constrained cyclic peptidomimetic with potentially enhanced biological activity. nih.gov Alternatively, the ketone can be used as a handle to attach other functional groups, such as pharmacophores or imaging agents, to the peptidomimetic scaffold. The development of synthetic strategies to incorporate such modified amino acids into peptides is an active area of research in medicinal chemistry and drug discovery. frontiersin.org

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